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Compound of Interest

Compound Name: 3-(Diethylamino)-4-methylphenol

Cat. No.: B12507900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
(Diethylamino)-4-methylphenol (CAS No. 6265-08-3), a substituted phenol derivative of

interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of

experimental spectroscopic data in public databases, this document presents predicted

spectroscopic values for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), alongside standardized experimental protocols for their acquisition. This

guide is intended to serve as a foundational resource for researchers working with or

synthesizing this compound, enabling its unambiguous identification and characterization.

Chemical Structure and Properties
IUPAC Name: 3-(Diethylamino)-4-methylphenol

Synonyms: 3-Hydroxy-6-methyl-N,N-diethylaniline

CAS Number: 6265-08-3

Molecular Formula: C₁₁H₁₇NO

Molecular Weight: 179.26 g/mol
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Structure:

Predicted Spectroscopic Data
Disclaimer: The following data are predicted based on the chemical structure and comparison

with analogous compounds. Experimental verification is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 3-(Diethylamino)-4-methylphenol Solvent:

CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.8 - 7.0 d 1H Ar-H (ortho to -OH)

~6.6 - 6.8 dd 1H
Ar-H (meta to -OH,

ortho to -NEt₂)

~6.5 - 6.7 d 1H
Ar-H (ortho to -OH,

meta to -NEt₂)

~4.5 - 5.5 br s 1H -OH

~3.3 - 3.5 q 4H -N(CH₂CH₃)₂

~2.2 - 2.4 s 3H Ar-CH₃

~1.1 - 1.3 t 6H -N(CH₂CH₃)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-(Diethylamino)-4-methylphenol
Solvent: CDCl₃, Reference: TMS (77.16 ppm for CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~155 - 157 Ar-C (C-OH)

~148 - 150 Ar-C (C-NEt₂)

~130 - 132 Ar-C (C-CH₃)

~120 - 122 Ar-CH

~115 - 117 Ar-CH

~112 - 114 Ar-CH

~44 - 46 -N(CH₂CH₃)₂

~20 - 22 Ar-CH₃

~12 - 14 -N(CH₂CH₃)₂

Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands for 3-(Diethylamino)-4-methylphenol
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Wavenumber
(cm⁻¹)

Intensity Vibration Mode Functional Group

3200 - 3600 Strong, Broad O-H Stretch Phenolic -OH

2970 - 2930 Medium-Strong C-H Stretch
Aliphatic (Ethyl,

Methyl)

2870 - 2850 Medium C-H Stretch
Aliphatic (Ethyl,

Methyl)

1600 - 1620 Medium C=C Stretch Aromatic Ring

1450 - 1550 Medium-Strong C=C Stretch Aromatic Ring

1200 - 1300 Strong C-N Stretch Aryl-Amine

1150 - 1250 Strong C-O Stretch Phenol

800 - 880 Strong C-H Bend
Aromatic (out-of-

plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 3-(Diethylamino)-4-methylphenol
Ionization Mode: Electron Ionization (EI)

m/z Proposed Fragment Notes

179 [M]⁺ Molecular Ion Peak

164 [M - CH₃]⁺
Loss of a methyl radical from

the diethylamino group

150 [M - C₂H₅]⁺ Loss of an ethyl radical

107 [M - N(C₂H₅)₂]⁺ Loss of the diethylamino group

Experimental Protocols
The following are general protocols for the spectroscopic analysis of a small organic molecule

like 3-(Diethylamino)-4-methylphenol.
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NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] For ¹³C NMR, a

higher concentration (50-100 mg) may be necessary.[1]

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

Acquire ¹H NMR spectra on a 300-600 MHz spectrometer.

Acquire ¹³C NMR spectra on the same instrument, often requiring a longer acquisition time

due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase

correction, baseline correction, and integration.

FT-IR Spectroscopy
Sample Preparation:

Neat (Liquid/Solid Film): If the sample is a liquid or low-melting solid, a thin film can be

prepared between two KBr or NaCl plates.

KBr Pellet (Solid): Grind a small amount of the solid sample with dry potassium bromide

(KBr) powder and press into a thin, transparent pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR

absorption in the regions of interest.

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of

4000-400 cm⁻¹. A background spectrum of the empty sample holder or solvent is recorded

and subtracted from the sample spectrum.[2]

Mass Spectrometry
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Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively

volatile compound, this can be done via a direct insertion probe or through a gas

chromatograph (GC-MS).[3][4]

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization

technique that causes fragmentation, providing structural information.[3][5] Softer ionization

techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to

preserve the molecular ion.[5]

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole, time-of-flight).[4]

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity

versus m/z ratio.[6]

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, methanol, hexane). A typical concentration range is 10⁻⁴ to 10⁻⁶ M.

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure

solvent (as a reference) and the other with the sample solution. Scan a range of wavelengths

(e.g., 200-400 nm) to record the absorbance spectrum.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). For phenolic

compounds, the λₘₐₓ is typically around 270-280 nm.[7]

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a synthesized chemical compound.
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Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion
This technical guide provides a predicted spectroscopic profile and standardized analytical

methods for 3-(Diethylamino)-4-methylphenol. While experimental data remains to be

published, the information herein offers a robust starting point for researchers in identifying and

characterizing this compound. The provided protocols are standard in the field of organic

chemistry and should be readily adaptable in any modern analytical laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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